![molecular formula C20H28N2O3 B5685677 7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5685677.png)
7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one, also known as SPI-1005, is a synthetic compound that has shown potential therapeutic effects in various diseases.
Wirkmechanismus
7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one acts as a potent inhibitor of the pro-inflammatory transcription factor NF-κB, which plays a crucial role in the development of various diseases. By inhibiting NF-κB, 7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one reduces the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, 7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have antioxidant and anti-apoptotic effects. It also has a protective effect on the blood-brain barrier and can enhance the expression of neurotrophic factors. These effects make 7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one a promising therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one is its high purity, which allows for accurate dosing in lab experiments. However, its low yield and high cost may limit its use in large-scale experiments. Additionally, the mechanism of action of 7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
Future research on 7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one could focus on its potential therapeutic effects in other diseases, such as cancer and autoimmune diseases. Studies could also investigate the optimal dosing and administration of 7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one, as well as its long-term safety and efficacy. Further understanding of the mechanism of action of 7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one could also lead to the development of more potent and selective inhibitors of NF-κB.
Synthesemethoden
7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one is synthesized through a multi-step process involving the reaction of 2-aminopiperidine, isobutyryl chloride, and 3-phenoxypropanoic acid followed by cyclization and subsequent reduction. The yield of the final product is approximately 20% with a purity of 98%.
Wissenschaftliche Forschungsanwendungen
7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one has been studied extensively for its potential therapeutic effects in various diseases, including hearing loss, neuroinflammation, and respiratory diseases. In a clinical trial, 7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one was found to improve hearing in patients with sudden sensorineural hearing loss. It was also found to reduce inflammation in a mouse model of multiple sclerosis and to improve lung function in a mouse model of asthma.
Eigenschaften
IUPAC Name |
2-(3-phenoxypropanoyl)-7-propan-2-yl-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-16(2)22-12-6-10-20(19(22)24)11-13-21(15-20)18(23)9-14-25-17-7-4-3-5-8-17/h3-5,7-8,16H,6,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJMXICPHVJDTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC2(C1=O)CCN(C2)C(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

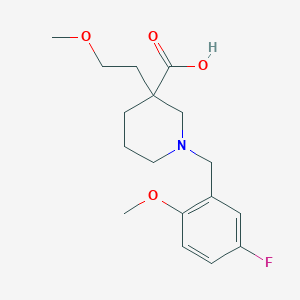
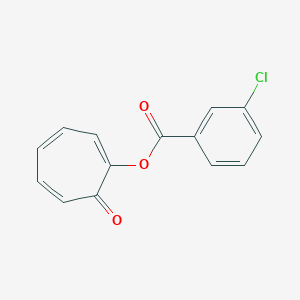
![(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-2-oxoethyl}phenyl)methanol](/img/structure/B5685630.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-4-piperidinol](/img/structure/B5685631.png)
![2-[5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685635.png)
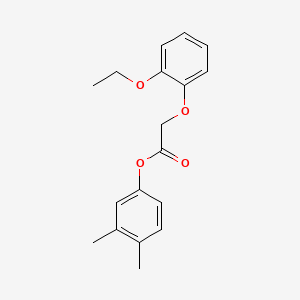
![5-(2-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5685650.png)
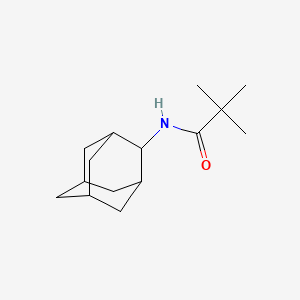
![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5685665.png)
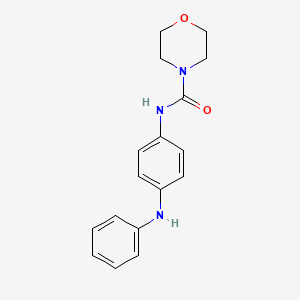
![3-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5685692.png)
![2-{[1-(2-chlorophenyl)-3-cyclopentyl-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5685699.png)
![5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5685703.png)
![5-chloro-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5685725.png)